molecular formula C9H11ClN4O B14644337 1-(2-chloro-6-methylphenyl)-3-[(E)-hydrazinylidenemethyl]urea

1-(2-chloro-6-methylphenyl)-3-[(E)-hydrazinylidenemethyl]urea

Cat. No.: B14644337
M. Wt: 226.66 g/mol
InChI Key: JXKNXVDIVNCUAK-UHFFFAOYSA-N
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Description

1-(2-chloro-6-methylphenyl)-3-[(E)-hydrazinylidenemethyl]urea is a compound of interest in various fields of scientific research due to its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chloro-6-methylphenyl)-3-[(E)-hydrazinylidenemethyl]urea typically involves the reaction of 2-chloro-6-methylaniline with isocyanates under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane or toluene, and may require a catalyst to facilitate the formation of the urea linkage. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is scaled up to accommodate the production of larger quantities, and additional purification steps, such as recrystallization or chromatography, are employed to ensure the quality and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(2-chloro-6-methylphenyl)-3-[(E)-hydrazinylidenemethyl]urea undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives .

Mechanism of Action

The mechanism of action of 1-(2-chloro-6-methylphenyl)-3-[(E)-hydrazinylidenemethyl]urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Properties

Molecular Formula

C9H11ClN4O

Molecular Weight

226.66 g/mol

IUPAC Name

1-(2-chloro-6-methylphenyl)-3-[(E)-hydrazinylidenemethyl]urea

InChI

InChI=1S/C9H11ClN4O/c1-6-3-2-4-7(10)8(6)14-9(15)12-5-13-11/h2-5H,11H2,1H3,(H2,12,13,14,15)

InChI Key

JXKNXVDIVNCUAK-UHFFFAOYSA-N

Isomeric SMILES

CC1=C(C(=CC=C1)Cl)NC(=O)N/C=N/N

Canonical SMILES

CC1=C(C(=CC=C1)Cl)NC(=O)NC=NN

Origin of Product

United States

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